2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid 2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 174740-64-8
VCID: VC0071511
InChI: InChI=1S/C45H68N2O5/c1-29(2)30-19-24-45(40(52)47-28-14-10-8-9-13-27-46-38(49)31-15-11-12-16-32(31)39(50)51)26-25-43(6)33(37(30)45)17-18-35-42(5)22-21-36(48)41(3,4)34(42)20-23-44(35,43)7/h11-12,15-16,30,33-37,48H,1,8-10,13-14,17-28H2,2-7H3,(H,46,49)(H,47,52)(H,50,51)/t30-,33+,34-,35+,36-,37+,42-,43+,44+,45-/m0/s1
SMILES: CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)C6=CC=CC=C6C(=O)O
Molecular Formula: C45H68N2O5
Molecular Weight: 717 g/mol

2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid

CAS No.: 174740-64-8

Main Products

VCID: VC0071511

Molecular Formula: C45H68N2O5

Molecular Weight: 717 g/mol

2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid - 174740-64-8

CAS No. 174740-64-8
Product Name 2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid
Molecular Formula C45H68N2O5
Molecular Weight 717 g/mol
IUPAC Name 2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid
Standard InChI InChI=1S/C45H68N2O5/c1-29(2)30-19-24-45(40(52)47-28-14-10-8-9-13-27-46-38(49)31-15-11-12-16-32(31)39(50)51)26-25-43(6)33(37(30)45)17-18-35-42(5)22-21-36(48)41(3,4)34(42)20-23-44(35,43)7/h11-12,15-16,30,33-37,48H,1,8-10,13-14,17-28H2,2-7H3,(H,46,49)(H,47,52)(H,50,51)/t30-,33+,34-,35+,36-,37+,42-,43+,44+,45-/m0/s1
Standard InChIKey DTARURXGDQCYHQ-JQJARDICSA-N
Isomeric SMILES CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)C6=CC=CC=C6C(=O)O
SMILES CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)C6=CC=CC=C6C(=O)O
Canonical SMILES CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)C6=CC=CC=C6C(=O)O
Synonyms Benzoic acid, 2-[[[7-[[(3.beta.)-3-hydroxy-28-oxolup-20(29)-en-28-yl]a mino]heptyl]amino]carbonyl]
PubChem Compound 463497
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator